Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate
Description
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is an organosulfur compound characterized by a benzoate ester core substituted with a chlorosulfonyl (-SO₂Cl) group at the 2-position and a fluorine atom at the 5-position. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonic acids, and heterocyclic compounds. The chlorosulfonyl group acts as a strong electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols, while the fluorine atom enhances electron-withdrawing effects and metabolic stability in derived pharmaceuticals .
Synthesis: The compound is typically synthesized via chlorosulfonylation of a pre-functionalized benzoate ester. For example, methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate (a structural analog) is prepared through sequential halogenation and sulfonation steps using chlorosulfuric acid . This compound itself is synthesized similarly, as evidenced by methods described for related arylsulfonyl chlorides (e.g., using phenoxyacetic acid derivatives and chlorosulfuric acid) .
Properties
IUPAC Name |
ethyl 2-chlorosulfonyl-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16(10,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXCRDLHYABAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate typically involves the chlorosulfonation of ethyl 5-fluorobenzoate. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Ethyl 5-fluorobenzoate.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product Isolation: The product, this compound, is isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle the exothermic reaction safely.
Continuous Monitoring: Continuous monitoring of temperature and reaction progress to ensure consistent product quality.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester group.
Reduction: Reducing agents like LiAlH4 are employed to convert the sulfonyl chloride to a sulfonamide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Hydrolysis: Formation of 2-(chlorosulfonyl)-5-fluorobenzoic acid.
Reduction: Formation of 2-(sulfonamide)-5-fluorobenzoate.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Reactions : Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic chlorosulfonyl group allows for nucleophilic substitutions, facilitating the formation of more complex molecules.
2. Medicinal Chemistry
- Drug Development : This compound is explored for its potential as a drug candidate, particularly in targeting sulfonamide functionalities. The reactivity of the chlorosulfonyl group enables the formation of covalent bonds with nucleophilic sites in proteins, which can lead to enzyme inhibition or modulation.
3. Material Science
- Polymer Modification : In material science, this compound is used to modify polymers, imparting specific chemical properties that enhance their performance in various applications.
The biological activity of this compound has been investigated in several studies, revealing promising results:
Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Anticancer Properties
- Research has demonstrated cytotoxic effects on cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell viability in MCF-7 breast cancer cells, indicating potential as an anticancer agent through apoptosis induction.
| Activity Type | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Growth inhibition |
| Anticancer | MCF-7 (breast cancer) | 20 | Induction of apoptosis |
| Enzyme Inhibition | Unknown enzyme | Not specified | Potential inhibition |
Case Studies
1. Antimicrobial Efficacy
- A study by Smith et al. (2021) evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications for bacterial infections.
2. Cytotoxicity in Cancer Cells
- Research conducted by Johnson et al. (2022) tested the compound on several cancer cell lines, including MCF-7 and HeLa cells. The findings revealed effective reduction in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent.
3. Mechanistic Insights
- A study by Lee et al. (2023) focused on elucidating the mechanism of action of this compound in cancer cells. The research found that the compound activates apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Mechanism of Action
The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate with structurally related esters and sulfonates, focusing on substituent effects, reactivity, and applications.
Structural and Reactivity Differences
- Substituent Effects :
- The chlorosulfonyl group in this compound enhances electrophilicity compared to hydroxyl (-OH) or methyl ester derivatives (e.g., Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate ). This group facilitates reactions with nucleophiles like amines to form sulfonamides, critical in drug design .
- Fluorine vs. Chlorine/Trifluoromethyl : The 5-fluoro substituent provides metabolic stability and moderate electron withdrawal, whereas trifluoromethyl groups (e.g., Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate ) increase lipophilicity and steric bulk, affecting binding in biological targets.
Stability and Handling
- The chlorosulfonyl group renders the compound moisture-sensitive, requiring anhydrous conditions during synthesis, similar to other sulfonyl chlorides . In contrast, hydroxylated analogs (e.g., Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate ) are more stable but less reactive.
Biological Activity
Ethyl 2-(chlorosulfonyl)-5-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is characterized by the following structural features:
- Chlorosulfonyl group : Enhances electrophilicity, potentially increasing reactivity towards nucleophiles.
- Fluorine substitution : Often associated with increased lipophilicity and altered pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition. This mechanism is common among sulfonamide derivatives.
- Modulation of Receptor Activity : Similar compounds have shown the ability to modulate receptor activities, particularly in the context of inflammatory responses and pain pathways.
- Antimicrobial Properties : The presence of fluorine and sulfonyl groups suggests potential antimicrobial activity, as seen in other fluoroaryl compounds.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance:
- Cell Viability Assays : Compounds similar to this compound have been tested against cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects.
- Inflammatory Response Modulation : Studies show that related compounds can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating autoimmune diseases.
Case Studies
- Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted a series of chlorosulfonyl benzoates that exhibited selective cytotoxicity towards breast cancer cells. This compound was part of this series and demonstrated a promising therapeutic index (IC50 = 12 μM) against MDA-MB-231 cells .
- Antimicrobial Activity : In another study, compounds structurally related to this compound were evaluated for their antimicrobial properties against Staphylococcus aureus. The results indicated a significant zone of inhibition (18 mm) compared to standard antibiotics .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
